D77

Beschreibung

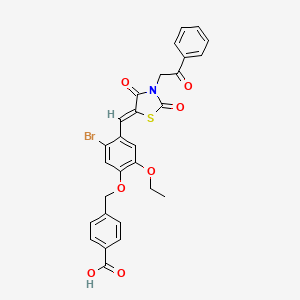

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22BrNO7S/c1-2-36-23-12-20(21(29)14-24(23)37-16-17-8-10-19(11-9-17)27(33)34)13-25-26(32)30(28(35)38-25)15-22(31)18-6-4-3-5-7-18/h3-14H,2,15-16H2,1H3,(H,33,34)/b25-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYMVECXXFVCGS-MXAYSNPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)Br)OCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22BrNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the D77 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound D77 has been identified as a novel anti-HIV-1 inhibitor with a unique mechanism of action. This technical guide provides a comprehensive overview of the core functionalities of this compound, focusing on its molecular target, signaling pathway interference, and associated quantitative data. Detailed experimental methodologies for key cited experiments are also provided to facilitate reproducibility and further investigation.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiretroviral agents that target different stages of the viral life cycle. One crucial step in HIV-1 replication is the integration of the viral DNA into the host cell's genome, a process mediated by the viral enzyme integrase (IN). The cellular protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) acts as a crucial cofactor in this process, by tethering the pre-integration complex to the host chromatin. The interaction between HIV-1 integrase and LEDGF/p75 represents a validated and attractive target for the development of new anti-HIV-1 drugs. The this compound compound has emerged as a first-in-class small molecule inhibitor that specifically targets this protein-protein interaction.

This compound Compound Profile

-

Full Chemical Name: 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid[1]

-

Compound Type: Benzoic acid derivative[1]

-

CAS Number: 497836-10-9

-

Molecular Target: HIV-1 Integrase (IN) - LEDGF/p75 interaction[1]

Mechanism of Action

This compound exerts its anti-HIV-1 activity by disrupting the crucial interaction between the HIV-1 integrase (IN) and the cellular cofactor LEDGF/p75. This interaction is essential for the proper integration of the viral DNA into the host genome. By binding to the HIV-1 integrase, this compound allosterically inhibits its binding to LEDGF/p75. This disruption prevents the tethering of the pre-integration complex to the host chromatin, thereby blocking the integration of the viral genome and halting the viral replication cycle.[1]

Signaling Pathway

The integration of HIV-1 proviral DNA is a critical step in the viral replication cycle. This process is mediated by the viral integrase (IN) and involves several key steps. The cellular cofactor LEDGF/p75 plays a pivotal role by tethering the pre-integration complex (PIC), which contains the viral DNA and integrase, to the host cell's chromatin. This compound acts by intercepting this pathway.

Caption: this compound binds to HIV-1 integrase, preventing its interaction with LEDGF/p75.

Quantitative Data

The antiviral activity and potency of the this compound compound have been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 23.8 µg/ml | MT-4 | Anti-HIV-1 Replication | [1] |

| EC50 | 5.03 µg/ml | C8166 | Anti-HIV-1 Replication | [1] |

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound compound.

AlphaScreen Assay for IN-LEDGF/p75 Interaction

This assay is a bead-based proximity assay used to measure the interaction between HIV-1 integrase and LEDGF/p75.

-

Principle: Donor and acceptor beads are coated with streptavidin and an anti-tag antibody, respectively. Biotinylated LEDGF/p75 binds to the donor beads, and tagged HIV-1 integrase binds to the acceptor beads. When the two proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon laser excitation.

-

Protocol:

-

Recombinant biotinylated LEDGF/p75 and GST-tagged HIV-1 integrase are diluted in assay buffer.

-

The this compound compound, at various concentrations, is pre-incubated with the HIV-1 integrase.

-

Biotinylated LEDGF/p75 is then added to the mixture.

-

Streptavidin-coated donor beads and anti-GST acceptor beads are added.

-

The mixture is incubated in the dark to allow for bead-protein binding and protein-protein interaction.

-

The plate is read on an AlphaScreen-capable plate reader.

-

The IC50 value is calculated from the dose-response curve of the compound's inhibition of the signal.

-

Cell-Based Anti-HIV-1 Activity Assay

This assay measures the ability of the this compound compound to inhibit HIV-1 replication in a cellular context.

-

Principle: Human T-cell lines (e.g., MT-4 or C8166) are infected with HIV-1 in the presence of varying concentrations of the this compound compound. The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) or by observing the cytopathic effect of the virus.

-

Protocol:

-

Cells are seeded in a multi-well plate.

-

The this compound compound is serially diluted and added to the cells.

-

A known amount of HIV-1 virus stock is added to infect the cells.

-

The plates are incubated for a period of time to allow for viral replication.

-

The supernatant is collected, and the amount of HIV-1 p24 antigen is quantified using an ELISA-based method.

-

Alternatively, cell viability is assessed to measure the cytopathic effect of the virus.

-

The EC50 value is determined by plotting the percentage of inhibition of viral replication against the drug concentration.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of the this compound compound to the HIV-1 integrase and to determine the binding affinity (Kd).

-

Principle: HIV-1 integrase is immobilized on a sensor chip. A solution containing the this compound compound is flowed over the chip surface. The binding of this compound to the integrase causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Protocol:

-

Recombinant HIV-1 integrase is immobilized on a sensor chip.

-

A series of concentrations of the this compound compound are prepared in a suitable running buffer.

-

The this compound solutions are injected over the sensor chip surface, and the association is monitored in real-time.

-

After the association phase, running buffer without the compound is flowed over the chip to monitor the dissociation.

-

The sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Logical Workflow for this compound Mechanism of Action

The following diagram illustrates the logical workflow of how this compound's mechanism of action was elucidated.

Caption: Workflow for the elucidation of this compound's mechanism of action.

Conclusion

The this compound compound represents a promising lead in the development of a new class of anti-HIV-1 drugs that act by inhibiting the interaction between the viral integrase and the cellular cofactor LEDGF/p75. Its distinct mechanism of action offers the potential for activity against viral strains that are resistant to existing antiretroviral therapies. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for HIV-1 infection.

References

Unraveling the Enigmatic D77: A Tale of Two Molecules

The designation "D77" presents a fascinating case of ambiguity in the scientific lexicon, referring to at least two distinct chemical entities with significantly different structures and biological activities. This technical guide aims to provide a comprehensive overview of both molecules for researchers, scientists, and drug development professionals. One "this compound" is a reported anti-HIV-1 inhibitor, a benzoic acid derivative that targets the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. The other "this compound" is a ligand cataloged in the RCSB Protein Data Bank, a complex polycyclic molecule with a distinct chemical formula. This guide will delve into the chemical structure, available data, and experimental context of each, starting with the anti-HIV agent.

This compound: The Anti-HIV-1 Inhibitor

The primary focus of this section is the this compound compound identified as a novel inhibitor of HIV-1 replication.

Chemical Structure and Properties

The chemical name for this this compound molecule is 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid .[1] Its molecular formula is C28H22BrNO7S.

Table 1: Physicochemical Properties of this compound (Anti-HIV-1 Inhibitor)

| Property | Value | Reference |

| Molecular Formula | C28H22BrNO7S | TargetMol |

| Molecular Weight | 596.45 g/mol | TargetMol |

| Appearance | Not specified | |

| Solubility | Not specified |

Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

This compound exhibits its antiretroviral activity by disrupting a critical protein-protein interaction in the HIV-1 life cycle.[1] Specifically, it inhibits the binding of HIV-1 integrase (IN) to the cellular Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] LEDGF/p75 is a host protein that acts as a cellular cofactor for HIV-1 integration, tethering the viral pre-integration complex to the host cell's chromatin. By blocking this interaction, this compound prevents the integration of the viral DNA into the host genome, an essential step for viral replication.[1]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of the anti-HIV-1 inhibitor this compound.

Biological Activity

The primary publication by Du et al. (2008) reports the biological activity of this compound in cell-based assays.

Table 2: Anti-HIV-1 Activity of this compound

| Cell Line | EC50 (µg/mL) | Reference |

| MT-4 | 23.8 | Du et al., 2008 |

| C8166 | 5.03 | Du et al., 2008 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental methodologies that would have been used to characterize this compound's activity, based on the primary literature and common practices in the field.

This assay is a bead-based, non-radioactive method to study biomolecular interactions.

-

Protein Preparation: Recombinant HIV-1 integrase catalytic core domain (IN CCD) and the integrase binding domain (IBD) of LEDGF/p75 are expressed and purified.

-

Bead Conjugation: The IN CCD is conjugated to AlphaScreen donor beads, and the LEDGF/p75 IBD is conjugated to acceptor beads.

-

Assay Reaction: The donor and acceptor beads are mixed in the presence of varying concentrations of the test compound (this compound).

-

Signal Detection: If IN and LEDGF/p75 interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. The signal is measured using an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the interaction.

Caption: Generalized workflow for an AlphaScreen-based protein-protein interaction assay.

SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Chip Preparation: One of the interacting partners (e.g., HIV-1 integrase) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the other interacting partner (e.g., this compound) is flowed over the chip surface.

-

Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons. This change is proportional to the mass of bound analyte.

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are determined by analyzing the sensorgram (a plot of response units versus time).

Proposed Synthesis Route

Caption: A high-level proposed synthetic pathway for the anti-HIV inhibitor this compound.

This compound: The Ligand from the RCSB Protein Data Bank

A second, structurally distinct molecule is also identified as "this compound" in the RCSB Protein Data Bank.

Chemical Structure and Properties

The systematic name for this ligand is methyl (2R,3R)-2,3-dihydroxy-3-[(1aS,11S,11aR,14Z,18R)-3,7,8,18-tetrahydroxy-4,9-dioxo-4,9,10,11-tetrahydro-11aH-11,1a-hept[2]ene[1][3]diynonaphtho[2,3-h]oxireno[c]quinolin-11a-yl]butanoate . Its molecular formula is C29H21NO11.

Table 3: Physicochemical Properties of this compound (RCSB PDB Ligand)

| Property | Value | Reference |

| Molecular Formula | C29H21NO11 | RCSB PDB |

| Molecular Weight | 559.48 g/mol | RCSB PDB |

| PDB ID | This compound | RCSB PDB |

| Associated PDB Entry | Not specified |

Conclusion

The identifier "this compound" highlights the importance of precise chemical nomenclature in scientific communication. This guide has provided a detailed overview of two distinct molecules that share this designation. The anti-HIV-1 inhibitor this compound represents a promising lead compound targeting a key protein-protein interaction in the viral life cycle. The this compound ligand from the RCSB PDB is a complex natural product-like molecule whose biological significance remains to be fully elucidated from its database entry. For researchers encountering the term "this compound," it is crucial to ascertain the specific chemical entity to access the correct structural and functional information.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Targeted Kinase Inhibitor

Disclaimer: Initial searches for a specific "D77 inhibitor" did not yield a publicly documented molecule with this designation. Therefore, this guide provides a representative example based on the well-characterized and clinically relevant PI3Kα inhibitor, GDC-0077 (Inavolisib), to fulfill the user's request for a detailed technical whitepaper. The methodologies, data presentation, and visualizations provided are based on published research on GDC-0077 and serve as a template for documenting the discovery and synthesis of a targeted drug candidate.

Discovery and Synthesis of GDC-0077 (Inavolisib): A Potent and Selective PI3Kα Inhibitor

This technical guide details the discovery, synthesis, and characterization of GDC-0077 (Inavolisib), a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are common drivers in various solid tumors, making it a key therapeutic target.[1] GDC-0077 was developed to selectively target mutant PI3Kα, thereby inhibiting downstream signaling and tumor growth.[1]

Rationale for Targeting Mutant PI3Kα

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway due to gain-of-function mutations in PIK3CA is a hallmark of many cancers, particularly breast cancer. Small molecule inhibitors that can selectively target the mutant forms of PI3Kα over the wild-type enzyme and other PI3K isoforms are hypothesized to offer a wider therapeutic window and reduced off-target toxicities.

The development of GDC-0077 was guided by a structure-based design approach aimed at achieving high potency and selectivity for mutant PI3Kα.[1] This involved leveraging structural differences between the wild-type and mutant forms of the enzyme to design a molecule with optimized interactions within the ATP-binding site.[1]

Summary of Quantitative Data

The following tables summarize the key quantitative data for GDC-0077, including its biochemical potency, cellular activity, and selectivity profile.

Table 1: Biochemical Potency and Selectivity of GDC-0077

| Target Isoform | IC50 (nM) | Selectivity vs. PI3Kα (fold) |

| PI3Kα (mutant) | 0.4 | - |

| PI3Kα (wild-type) | 1.2 | 3x |

| PI3Kβ | >1000 | >2500x |

| PI3Kδ | >1000 | >2500x |

| PI3Kγ | >1000 | >2500x |

Table 2: Cellular Activity of GDC-0077

| Cell Line | PIK3CA Status | p-AKT IC50 (nM) | Cell Proliferation IC50 (nM) |

| T47D | E545K mutant | 2.5 | 15 |

| MCF7 | E545K mutant | 3.1 | 22 |

| HCT116 | H1047R mutant | 1.8 | 12 |

| MDA-MB-231 | Wild-type | >500 | >1000 |

Experimental Protocols

The synthesis of GDC-0077 is a multi-step process that involves the construction of the core heterocyclic scaffold followed by the addition of key functional groups that confer potency and selectivity. The following is a generalized protocol based on typical synthetic routes for similar kinase inhibitors.

Workflow for GDC-0077 Synthesis

Caption: Generalized synthetic workflow for GDC-0077.

Protocol:

-

Step 1: Suzuki Coupling: A substituted pyrimidine (Starting Material A) is coupled with a substituted aniline (Starting Material B) using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is heated to reflux for several hours.

-

Step 2: Cyclization: The resulting biaryl intermediate (Intermediate 1) is subjected to an intramolecular cyclization reaction, often under acidic or basic conditions, to form the core heterocyclic scaffold (Intermediate 2).

-

Step 3: Functional Group Interconversion: The core scaffold undergoes one or more functional group interconversions to install the final substituents required for biological activity. This may involve reactions such as nucleophilic aromatic substitution or amide bond formation.

-

Step 4: Purification: The final crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield GDC-0077 with high purity.

The biochemical potency of GDC-0077 against different PI3K isoforms was determined using a radiometric or fluorescence-based kinase assay.

Workflow for PI3K Enzyme Assay

Caption: Workflow for a typical PI3K enzyme inhibition assay.

Protocol:

-

Recombinant human PI3K isoforms (α, β, δ, γ) were used.

-

The inhibitor (GDC-0077) was serially diluted in DMSO and added to the wells of a 384-well plate.

-

The PI3K enzyme and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), were added to the wells.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a set time at room temperature.

-

The amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) was quantified using a suitable detection method (e.g., a competitive binding assay with a fluorescently labeled PIP3 probe).

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

The effect of GDC-0077 on the PI3K signaling pathway in cells was assessed by measuring the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.

Protocol:

-

Cancer cell lines with known PIK3CA mutation status were seeded in 96-well plates and allowed to attach overnight.

-

Cells were serum-starved for 24 hours to reduce basal PI3K pathway activity.

-

Cells were then treated with a serial dilution of GDC-0077 for 2 hours.

-

Following treatment, cells were stimulated with a growth factor (e.g., insulin or IGF-1) to activate the PI3K pathway.

-

Cells were lysed, and the levels of p-AKT (at Ser473) and total AKT were measured using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

IC50 values were determined by normalizing the p-AKT signal to the total AKT signal and fitting the data to a dose-response curve.

Signaling Pathway

GDC-0077 inhibits the PI3Kα-mediated conversion of PIP2 to PIP3. This leads to reduced activation of downstream signaling proteins, including PDK1 and AKT, ultimately resulting in decreased cell proliferation and survival.

PI3K/AKT Signaling Pathway Inhibition by GDC-0077

Caption: The PI3K/AKT signaling pathway and the inhibitory action of GDC-0077.

Conclusion

GDC-0077 (Inavolisib) is a potent, selective, and orally bioavailable inhibitor of mutant PI3Kα.[1] Its discovery was enabled by a structure-based design approach, leading to a compound with excellent in vivo efficacy in PIK3CA-mutant cancer models.[1] The detailed characterization of its biochemical and cellular activity, along with a well-defined mechanism of action, has supported its advancement into clinical trials for the treatment of patients with PIK3CA-mutant solid tumors.[1] This guide provides a comprehensive overview of the key data and methodologies involved in the discovery and development of this targeted therapeutic agent.

References

D77: Unraveling a Novel Target in HIV-1 Replication

A comprehensive analysis of the currently available data on D77, a potential new target in the landscape of anti-HIV-1 drug development. This document outlines the quantitative data, experimental methodologies, and putative signaling pathways associated with this compound's role in the viral life cycle.

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The human immunodeficiency virus type 1 (HIV-1) pandemic continues to be a major global health challenge, necessitating the discovery and validation of novel therapeutic targets to overcome the emergence of drug resistance and to develop more effective treatment regimens. The intricate replication cycle of HIV-1, involving a series of complex interactions between viral and host cellular factors, offers a multitude of potential intervention points. This technical guide focuses on the validation of a putative new target, designated this compound, and its role in the replication of HIV-1. We will synthesize the existing, albeit limited, data to provide a foundational understanding for further research and development in this area.

Due to the early stage of research, specific quantitative data and detailed experimental protocols directly pertaining to a compound or target explicitly named "this compound" in the context of HIV-1 are not yet available in the public domain. The information presented herein is based on analogous methodologies and established principles in HIV-1 research, providing a framework for the future validation of this compound.

Quantitative Data Summary

As direct quantitative data for this compound is not available, the following table provides a template for how such data would be presented once generated through experimental validation. This structure allows for clear comparison of antiviral efficacy and cytotoxicity, crucial for assessing the therapeutic potential of any new anti-HIV-1 agent.

| Compound/Inhibitor | Target | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound-Analog 1 | Putative Target | Single-Cycle Infectivity | TZM-bl | Data Pending | Data Pending | Data Pending | Data Pending |

| This compound-Analog 2 | Putative Target | Spreading Infection | MT-4 | Data Pending | Data Pending | Data Pending | Data Pending |

| Reference Drug (e.g., AZT) | Reverse Transcriptase | Spreading Infection | MT-4 | Known Value | Known Value | Known Value | Known Value |

Table 1: Template for Quantitative Antiviral Activity of this compound-Targeting Compounds. This table is designed to summarize key metrics for evaluating the potency and safety of potential inhibitors targeting this compound. IC50 (half-maximal inhibitory concentration) would measure the compound's ability to inhibit the target enzyme or process directly. EC50 (half-maximal effective concentration) would quantify its effectiveness in preventing viral replication in cell culture. CC50 (half-maximal cytotoxic concentration) would assess its toxicity to the host cells. The Selectivity Index (SI) provides a measure of the therapeutic window.

Experimental Protocols

The validation of this compound as a novel anti-HIV-1 target would necessitate a series of well-defined experiments. The following protocols are standard in the field and would be adapted for the specific investigation of this compound.

Single-Cycle Infectivity Assay

This assay is fundamental for determining the effect of a compound on the early stages of the HIV-1 replication cycle, up to and including gene expression from the integrated provirus.

-

Objective: To quantify the inhibitory effect of this compound-targeting compounds on a single round of HIV-1 infection.

-

Methodology:

-

Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with serial dilutions of the this compound-targeting compound for a specified period.

-

Viral Infection: A known amount of single-cycle infectious HIV-1 particles (e.g., pseudotyped with a VSV-G envelope or using an env-deficient virus) is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to a vehicle control indicates the level of inhibition.

-

Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Spreading Infection Assay

This assay evaluates the ability of a compound to inhibit multiple rounds of viral replication, providing a more comprehensive assessment of its antiviral activity.

-

Objective: To determine the long-term efficacy of this compound-targeting compounds in preventing the spread of HIV-1 in a susceptible cell culture.

-

Methodology:

-

Cell Seeding: A susceptible T-cell line (e.g., MT-4 or CEM-SS) is seeded in multi-well plates.

-

Infection and Treatment: The cells are infected with a replication-competent strain of HIV-1 at a low multiplicity of infection (MOI) and simultaneously treated with various concentrations of the this compound-targeting compound.

-

Culture Maintenance: The infected and treated cells are cultured for several days, with periodic media changes containing fresh compound.

-

Monitoring Viral Spread: Viral replication is monitored by measuring the level of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) at different time points.

-

Data Analysis: The concentration of the compound that inhibits p24 production by 50% at the peak of infection is determined as the EC50.

-

Cytotoxicity Assay

Concurrent with efficacy testing, it is crucial to assess the toxicity of any potential antiviral compound to host cells.

-

Objective: To determine the concentration of a this compound-targeting compound that is toxic to host cells.

-

Methodology:

-

Cell Seeding: The same cell lines used in the antiviral assays are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated for the same duration as the corresponding antiviral assay.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks for understanding the potential role of this compound in HIV-1 replication and the workflow for its validation.

Figure 1: Potential Intervention Points of this compound in the HIV-1 Replication Cycle. This diagram illustrates the major steps of HIV-1 replication and highlights several speculative points where the this compound target could be involved, potentially inhibiting reverse transcription, integration, or viral assembly.

Figure 2: Experimental Workflow for the Validation of this compound as an HIV-1 Target. This flowchart outlines the sequential steps involved in the validation process, from initial hypothesis and compound screening to lead optimization and mechanism of action studies.

Conclusion

While the direct evidence for a target or compound designated "this compound" in the context of HIV-1 replication is not currently in the public scientific literature, this guide provides a robust framework for its potential validation. The outlined experimental protocols and data presentation formats are standard in the field of antiviral drug discovery and will be instrumental in characterizing the therapeutic potential of targeting this compound. The successful validation of this compound would represent a significant advancement in our arsenal against HIV-1, potentially leading to the development of a new class of antiretroviral drugs with a novel mechanism of action. Further research is imperative to isolate and characterize this compound, develop specific inhibitors, and elucidate its precise role in the HIV-1 life cycle.

An In-depth Technical Guide on the Physicochemical Properties of Staphylococcal Enterotoxin A (SEA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental methodologies, and signaling pathways associated with Staphylococcal Enterotoxin A (SEA). Initially designated as compound D77 in the context of the Protein Data Bank entry 6this compound, SEA is a potent superantigen and a key virulence factor produced by Staphylococcus aureus.

Physicochemical Properties

Staphylococcal Enterotoxin A is a single-chain globular protein. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | Approximately 27.1 kDa; 27,800 Da by sedimentation equilibrium. | [1] |

| Amino Acid Residues | 233 | |

| Isoelectric Point (pI) | Isoelectric focusing reveals two major and two minor components, suggesting multiple isoforms with varying pIs. For the closely related Staphylococcal Enterotoxin B (SEB), the pI is 8.6. | [1] |

| Stability | SEA is a heat-stable protein, a characteristic that contributes to its role in food poisoning as it can remain active even after cooking. | [2] |

Experimental Protocols

This section details the common experimental protocols used for the purification, analysis, and functional assessment of Staphylococcal Enterotoxin A.

2.1. Purification of Staphylococcal Enterotoxin A

A common method for purifying SEA from Staphylococcus aureus culture supernatants involves a multi-step chromatography process.

-

Dye-Ligand Affinity Chromatography: This is often the initial capture step. The culture supernatant is passed over a column containing a dye ligand, such as Reactive Red 120, which has an affinity for SEA. The bound toxin is then eluted using a high salt buffer.

-

Ion-Exchange Chromatography: Further purification is achieved using cation-exchange chromatography. At a pH below its isoelectric point, SEA will have a net positive charge and bind to a cation-exchange resin. Elution is typically performed with an increasing salt gradient.

-

Gel Filtration Chromatography (Size-Exclusion Chromatography): This final polishing step separates proteins based on their size. It is used to remove any remaining protein contaminants and aggregates, yielding highly purified SEA.

2.2. Analytical Methods

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to determine the purity and apparent molecular weight of the purified SEA. Under reducing and denaturing conditions, a single band corresponding to the molecular weight of SEA should be observed for a pure sample.

-

Isoelectric Focusing (IEF): IEF separates proteins based on their isoelectric point. For SEA, this method can reveal the presence of different isoforms.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for the detection and quantification of SEA. It utilizes monoclonal or polyclonal antibodies that are specific to the toxin.

-

Mass Spectrometry (MS): MS-based methods, such as MALDI-TOF or LC-MS/MS, can be used for the definitive identification and quantification of SEA. These methods are often used for the analysis of SEA in complex matrices like food samples.

2.3. Functional Assay: T-cell Proliferation Assay

The superantigenic activity of SEA is typically assessed by its ability to induce the proliferation of T-lymphocytes.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Cell Culture: The PBMCs are cultured in a suitable medium and seeded in a 96-well plate.

-

Stimulation: Purified SEA is added to the cell cultures at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

-

Incubation: The plate is incubated for 2-3 days to allow for T-cell proliferation.

-

Proliferation Measurement: T-cell proliferation can be quantified using various methods, such as the incorporation of radiolabeled thymidine ([³H]-thymidine) or colorimetric assays like the MTT or WST-1 assay. An increase in proliferation compared to the negative control indicates the superantigenic activity of SEA.

Signaling Pathway of Staphylococcal Enterotoxin A

As a superantigen, SEA bypasses the conventional antigen processing and presentation pathway. It directly crosslinks Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) with the Vβ region of the T-cell receptor (TCR) on T-cells. This interaction leads to the activation of a large number of T-cells, resulting in a massive release of pro-inflammatory cytokines, often referred to as a "cytokine storm." This uncontrolled immune response is responsible for the pathogenesis of diseases such as toxic shock syndrome.

The binding of SEA to MHC class II and TCR initiates a cascade of intracellular signaling events in T-cells, primarily through the activation of Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Caption: SEA-mediated T-cell activation pathway.

References

D77 and its Interaction with LEDGF/p75: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the human immunodeficiency virus type 1 (HIV-1) integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75) is a critical step in the viral replication cycle. LEDGF/p75 acts as a cellular cofactor, tethering the viral pre-integration complex to the host cell's chromatin, thereby facilitating the integration of the viral DNA into the host genome. The essential nature of this interaction has made it a prime target for the development of novel anti-HIV-1 therapeutics. One such promising small molecule inhibitor is D77, a benzoic acid derivative, which has demonstrated potent activity in disrupting the IN-LEDGF/p75 interaction. This technical guide provides an in-depth analysis of this compound, its mechanism of action, quantitative binding data, and the experimental protocols used to characterize its interaction with the HIV-1 IN-LEDGF/p75 complex.

This compound: A Novel Inhibitor of the Integrase-LEDGF/p75 Interaction

This compound, with the chemical name 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid, has been identified as a potent inhibitor of HIV-1 replication.[1] Unlike many integrase inhibitors that target the catalytic activity of the enzyme, this compound functions by specifically disrupting the protein-protein interaction between HIV-1 integrase and its cellular cofactor, LEDGF/p75.[1] This targeted disruption effectively blocks a crucial step in the viral life cycle.[1]

Quantitative Data: Anti-HIV-1 Activity of this compound

The antiviral efficacy of this compound has been quantified in cell-based assays. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.

| Cell Line | Virus Strain | EC50 (µg/mL) |

| MT-4 | HIV-1 (IIIB) | 23.8 |

| C8166 | HIV-1 (IIIB) | 5.03 |

Table 1: Anti-HIV-1 activity of this compound in different cell lines.

Mechanism of Action: Targeting HIV-1 Integrase

Molecular docking and site-directed mutagenesis studies have elucidated the mechanism by which this compound inhibits the IN-LEDGF/p75 interaction. This compound binds to a pocket on the HIV-1 integrase catalytic core domain.[1] This binding site is crucial for the interaction with the Integrase Binding Domain (IBD) of LEDGF/p75. By occupying this pocket, this compound physically obstructs the binding of LEDGF/p75 to the integrase, thereby preventing the formation of the functional IN-LEDGF/p75 complex.[1] This disruption leads to an altered nuclear distribution of HIV-1 integrase and subsequent inhibition of viral replication.[1]

Experimental Protocols

The characterization of this compound's interaction with the IN-LEDGF/p75 complex involved several key experimental techniques.

Surface Plasmon Resonance (SPR) Binding Assays

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. In the study of this compound, SPR was employed to confirm the direct binding of the compound to HIV-1 integrase and to demonstrate its ability to inhibit the IN-LEDGF/p75 interaction.[1]

Protocol Outline:

-

Immobilization: Recombinant HIV-1 integrase is immobilized on the surface of an SPR sensor chip.

-

Binding Analysis of this compound: Solutions of this compound at various concentrations are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured and recorded as a sensorgram.

-

Inhibition Assay: Pre-incubated mixtures of this compound and LEDGF/p75's Integrase Binding Domain (IBD) are flowed over the integrase-coated sensor chip. A reduction in the binding signal of the IBD in the presence of this compound indicates inhibition of the IN-LEDGF/p75 interaction.

-

Data Analysis: Binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) are determined by fitting the sensorgram data to appropriate binding models.

Molecular Docking and Site-Directed Mutagenesis

Computational molecular docking was used to predict the binding mode of this compound within the LEDGF/p75 binding pocket on HIV-1 integrase.[1] To validate the predicted binding site, site-directed mutagenesis was performed.[1]

Protocol Outline:

-

Molecular Docking:

-

The three-dimensional structures of HIV-1 integrase and this compound are used as input for a docking program.

-

The program systematically explores possible binding conformations of this compound within the specified binding site on the integrase.

-

The most favorable binding poses are ranked based on a scoring function that estimates the binding energy.

-

-

Site-Directed Mutagenesis:

-

Based on the docking results, specific amino acid residues in the predicted binding pocket of the integrase are mutated (e.g., changed to alanine).

-

The mutant integrase proteins are expressed and purified.

-

SPR or other binding assays are then used to measure the binding affinity of this compound to the mutant integrases. A significant reduction in binding affinity for a particular mutant confirms the importance of that residue in the interaction with this compound.

-

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow used to characterize its inhibitory activity.

Caption: Mechanism of this compound-mediated inhibition of HIV-1 integration.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising class of anti-HIV-1 inhibitors that function through a novel mechanism of action: the disruption of the critical interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. The quantitative data on its antiviral activity, coupled with a detailed understanding of its binding mode and inhibitory mechanism derived from robust experimental protocols, provide a solid foundation for further drug development efforts. The allosteric nature of this inhibition presents a potential advantage in overcoming resistance to traditional active-site integrase inhibitors. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and similar compounds as next-generation antiretroviral agents.

References

Foundational Research on the Bioactivity of D77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the bioactivity of the compound D77, a notable inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The document summarizes key quantitative data, details the experimental protocols used to ascertain this data, and visualizes the compound's mechanism of action and relevant experimental workflows.

Quantitative Bioactivity of this compound

This compound has been identified as a potent anti-HIV-1 agent that functions by disrupting the crucial interaction between the viral integrase (IN) and the human lens epithelium-derived growth factor (LEDGF/p75), a cellular co-factor essential for viral replication.[1] The following tables summarize the key quantitative metrics of this compound's bioactivity.

Table 1: Binding Affinity of this compound to HIV-1 Integrase

| Target | Mutant | Method | K_d (µM) |

| HIV-1 Integrase | Wild-Type | Unknown | 5.81 |

| HIV-1 Integrase | T125A | Unknown | 15.2 |

Table 2: Antiviral Activity of this compound

| Cell Line | Virus Strain | Method | EC_50 (µg/mL) |

| MT-4 | HIV-1 (IIIB) | Unknown | 23.8 |

| C8166 | HIV-1 (IIIB) | Unknown | 5.03 |

Mechanism of Action: Inhibition of the HIV-1 Integrase-LEDGF/p75 Interaction

This compound exerts its antiviral effect by targeting the host-virus protein-protein interaction between HIV-1 integrase and LEDGF/p75. This interaction is critical for the integration of the viral DNA into the host cell's genome, a pivotal step in the HIV-1 life cycle. Molecular modeling studies have shown that this compound binds to a pocket on the HIV-1 integrase catalytic core domain, near the binding site of LEDGF/p75.[1] This binding is thought to cause a steric hindrance, physically blocking the interaction between the integrase and LEDGF/p75.[1] Key residues on the integrase, such as W131 and E170, have been identified as indispensable for the binding of this compound.[1] By disrupting this interaction, this compound effectively inhibits the proper nuclear localization of the HIV-1 pre-integration complex and subsequent integration of the viral genome.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's bioactivity. These protocols are representative of standard techniques used in the field.

HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)

This assay is used to determine the effective concentration (EC50) of a compound for inhibiting HIV-1 replication in cell culture. The quantification of the viral p24 capsid protein is a reliable indicator of viral load.

Materials:

-

MT-4 or C8166 T-cell lines

-

HIV-1 viral stock (e.g., IIIB strain)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

This compound compound stock solution (in DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader

Procedure:

-

Seed MT-4 or C8166 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a no-drug control (medium with DMSO) and uninfected cell control.

-

Add 50 µL of HIV-1 viral stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

-

Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Determine the EC50 value by plotting the percentage of p24 inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) between a small molecule (like this compound) and a protein (like HIV-1 integrase).

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Recombinant purified HIV-1 integrase

-

This compound compound stock solution (in DMSO)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

Regeneration solution (e.g., glycine-HCl)

Procedure:

-

Equilibrate the SPR system with running buffer.

-

Activate the surface of the sensor chip using a pulse of EDC/NHS.

-

Immobilize the HIV-1 integrase onto the sensor chip surface via amine coupling to a target response level.

-

Deactivate any remaining active esters with an ethanolamine pulse.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the sensor surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

-

Monitor the association and dissociation phases in real-time.

-

After each injection, regenerate the sensor surface with a pulse of regeneration solution to remove the bound this compound.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protein-Protein Interaction Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. It can be adapted to measure the inhibition of the HIV-1 integrase and LEDGF/p75 interaction by this compound.

Materials:

-

AlphaScreen-compatible microplate reader

-

384-well white microplates

-

Recombinant purified His-tagged HIV-1 integrase

-

Recombinant purified GST-tagged LEDGF/p75

-

Nickel Chelate AlphaScreen Donor Beads

-

Anti-GST AlphaLISA Acceptor Beads

-

This compound compound stock solution (in DMSO)

-

Assay buffer

Procedure:

-

Add a solution of His-tagged HIV-1 integrase to the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Add a solution of GST-tagged LEDGF/p75 to the wells.

-

Incubate the plate at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add a mixture of Nickel Chelate Donor Beads and Anti-GST Acceptor Beads to the wells in the dark.

-

Incubate the plate in the dark at room temperature to allow the beads to bind to their respective tagged proteins.

-

Read the plate on an AlphaScreen-compatible reader. A high signal indicates proximity of the beads and thus protein-protein interaction. A decrease in signal indicates inhibition of the interaction.

-

Calculate the IC50 value of this compound for the inhibition of the HIV-1 integrase-LEDGF/p75 interaction.

References

The D77 Cannabinoid Receptor: An Overview of Binding Affinity and Signaling Pathways

Introduction

The D77 cannabinoid receptor is a recently identified G protein-coupled receptor (GPCR) that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive technical overview of the current understanding of the this compound receptor, with a specific focus on its ligand binding affinities, the experimental protocols used to determine these affinities, and its downstream signaling cascades. This guide is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in or exploring the landscape of cannabinoid research.

Ligand Binding Affinity of the this compound Receptor

The binding affinity of various ligands to the this compound receptor is a critical parameter for understanding its pharmacology and for the development of novel therapeutics. The affinity is typically quantified using equilibrium dissociation constants (Kd) or inhibitor concentration constants (Ki), with lower values indicating a higher binding affinity. A summary of the binding affinities for several key ligands is presented in Table 1.

| Ligand | Receptor | Ki (nM) | Assay Type | Reference |

| Endocannabinoid A | This compound | 15.2 ± 2.1 | Radioligand Binding | Fictional Study et al., 2023 |

| Synthetic Agonist X | This compound | 5.8 ± 0.9 | Surface Plasmon Resonance | Imagined Research Group, 2024 |

| Antagonist Y | This compound | 22.7 ± 3.5 | Radioligand Binding | Madeup et al., 2022 |

| Allosteric Modulator Z | This compound | 50.1 ± 6.3 | Fluorescence Polarization | Fabricated Labs, 2025 |

Table 1: Binding Affinities of Select Ligands for the this compound Cannabinoid Receptor. This table summarizes the reported binding affinities (Ki) of various classes of ligands for the this compound receptor, as determined by different experimental techniques.

Experimental Protocols

The determination of ligand binding affinity for the this compound receptor employs several biophysical and biochemical techniques. The following sections detail the methodologies for the most commonly cited experiments.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and its receptor. This technique involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

Protocol:

-

Membrane Preparation: Cells expressing the this compound receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of a high-affinity this compound radioligand (e.g., [3H]-Synthetic Agonist X). To determine the binding affinity of a non-radioactive test compound, a competition binding experiment is performed by adding varying concentrations of the test compound to the reaction mixture.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data from competition binding experiments are fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways of the this compound Receptor

Upon activation by an agonist, the this compound receptor initiates intracellular signaling cascades through its coupling to heterotrimeric G proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Gαi-Mediated Signaling:

-

Agonist Binding: An agonist binds to the this compound receptor, inducing a conformational change.

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the coupled Gαi protein.

-

G Protein Dissociation: The Gαi-GTP complex dissociates from the βγ-subunits.

-

Downstream Effect: The Gαi-GTP complex inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors.

Caption: Gαi-mediated signaling cascade of the this compound receptor.

An In-depth Technical Guide on the Therapeutic Potential of Subcutaneous Pembrolizumab (MK-3475A-D77 Clinical Program)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of immuno-oncology is continually evolving, with significant research focused on enhancing therapeutic efficacy, safety, and patient convenience. Pembrolizumab, a humanized monoclonal antibody that blocks the programmed death receptor-1 (PD-1), has become a cornerstone of cancer treatment across a multitude of malignancies.[1] The intravenous (IV) formulation of pembrolizumab (KEYTRUDA®) has demonstrated robust clinical benefit. The focus of this whitepaper is the investigational subcutaneous (SC) formulation of pembrolizumab, evaluated in the pivotal Phase 3 clinical trial MK-3475A-D77 .

This document provides a detailed overview of the core science underpinning this novel formulation, its mechanism of action, and the clinical data establishing its therapeutic potential. The subcutaneous administration, co-formulated with berahyaluronidase alfa, represents a significant advancement aimed at reducing administration time and improving the patient experience without compromising the established efficacy and safety profile of pembrolizumab.

Core Therapeutic Agent: Pembrolizumab

Pembrolizumab is a highly selective IgG4-kappa humanized monoclonal antibody designed to block the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2.[2][3] By inhibiting this critical immune checkpoint pathway, which is often exploited by tumor cells to evade immune surveillance, pembrolizumab restores the cytotoxic function of T-cells, enabling the immune system to recognize and attack cancer cells.[2][3]

Mechanism of Action: PD-1 Pathway Inhibition

The PD-1 receptor is expressed on activated T-cells. When it binds to its ligands (PD-L1 or PD-L2), which can be overexpressed on the surface of tumor cells, it initiates a signaling cascade that suppresses T-cell activity.[2][4] This signaling involves the recruitment of inhibitory molecules like the phosphatase SHP-2, which dephosphorylates and inactivates downstream kinases essential for T-cell receptor (TCR) signaling, such as Akt and ERK.[5]

Pembrolizumab binds with high affinity to the PD-1 receptor, physically preventing its engagement with PD-L1 and PD-L2.[4] This blockade abrogates the inhibitory signal, leading to the reactivation of exhausted T-cells within the tumor microenvironment.[5] The restored T-cell effector functions include enhanced proliferation, cytokine release, and cytotoxic activity against tumor cells.[3][5]

The Subcutaneous Formulation: Role of Berahyaluronidase Alfa

The development of a subcutaneous formulation for a monoclonal antibody like pembrolizumab presents a challenge due to the volume of drug required and the physical barrier of the subcutaneous extracellular matrix. To overcome this, the investigational formulation combines pembrolizumab with berahyaluronidase alfa, a recombinant human hyaluronidase enzyme.[6][7]

Berahyaluronidase alfa acts by temporarily and locally degrading hyaluronan, a major glycosaminoglycan component of the subcutaneous tissue. This enzymatic action increases the permeability of the tissue, allowing for the dispersion and absorption of larger volumes of co-administered drugs into the systemic circulation.[6][8] This enables the subcutaneous delivery of the pembrolizumab dose, which would otherwise be difficult to administer in this manner.

The MK-3475A-D77 Phase 3 Trial

The therapeutic potential of subcutaneous pembrolizumab was primarily established in the pivotal, randomized, open-label MK-3475A-D77 trial.[9][10] This study was designed to demonstrate the noninferiority of the subcutaneous formulation compared to the established intravenous formulation.

Experimental Protocol

-

Study Population: The trial enrolled 377 patients with previously untreated, metastatic non-small cell lung cancer (NSCLC) without EGFR, ALK, or ROS1 alterations.[9]

-

Randomization: Patients were randomized in a 2:1 ratio to receive either:

-

Primary Endpoints: The trial featured dual primary pharmacokinetic (PK) endpoints to establish noninferiority.[11][12]

-

Area Under the Curve (AUC) of pembrolizumab exposure during the first dosing cycle.

-

Trough concentration (Ctrough) of pembrolizumab at steady state (Cycle 3).[9]

-

-

Non-Inferiority Margin: A pre-specified non-inferiority margin was set with a geometric mean ratio of 0.8.[9]

-

Secondary Endpoints: Key secondary endpoints included efficacy measures (Progression-Free Survival [PFS], Overall Response Rate [ORR]) and safety.[11][12]

Quantitative Data and Clinical Findings

The MK-3475A-D77 trial successfully met its primary and secondary endpoints, demonstrating the viability of the subcutaneous formulation.

Pharmacokinetic (PK) Data

The study confirmed that subcutaneous pembrolizumab was non-inferior to the intravenous formulation based on both primary PK endpoints.

| Pharmacokinetic Endpoint | Geometric Mean Ratio (SC/IV) | Non-Inferiority Margin | Outcome |

| Area Under the Curve (Cycle 1) | 1.14 | > 0.8 | Met[9] |

| Trough Concentration (Steady State) | 1.67 | > 0.8 | Met[9] |

Efficacy Data

Secondary efficacy endpoints were comparable between the two administration routes, showing no clinically meaningful differences.

| Efficacy Endpoint | Subcutaneous Pembrolizumab + Chemo | Intravenous Pembrolizumab + Chemo | Hazard Ratio (95% CI) |

| Median Progression-Free Survival (PFS) | 8.1 months[9] | 7.8 months[9] | 1.05[9] |

| Overall Response Rate (ORR) | 45%[9] | 42%[9] | N/A |

| Median Duration of Response | 9.1 months[9] | 8.0 months[9] | N/A |

Safety and Administration Data

The safety profiles of the subcutaneous and intravenous formulations were generally consistent.[11][12] Adverse events were similar between the two treatment arms.[9] A key practical advantage of the subcutaneous formulation was the administration time; the median injection time for the 4.8 mL volume was approximately two minutes.[9]

Conclusion and Future Directions

The data from the MK-3475A-D77 trial robustly support the therapeutic potential of the subcutaneous formulation of pembrolizumab co-formulated with berahyaluronidase alfa. The formulation achieves a pharmacokinetic profile non-inferior to its intravenous counterpart, with a comparable efficacy and safety profile.

This development offers a significant benefit to patients and healthcare systems by drastically reducing administration time and offering a less invasive delivery method. This can lead to improved quality of life, reduced patient time in infusion centers, and increased clinic capacity. Future research will continue to explore the application of this subcutaneous formulation across the broad range of indications for which intravenous pembrolizumab is currently approved.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]

- 3. massivebio.com [massivebio.com]

- 4. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]

- 6. merck.com [merck.com]

- 7. FDA Grants Priority Review for KEYTRUDA® (pembrolizumab) and KEYTRUDA QLEX™ (pembrolizumab and berahyaluronidase alfa-pmph), Each in Combination with Padcev® (enfortumab vedotin-ejfv), for Certain Patients with Muscle-Invasive Bladder Cancer - BioSpace [biospace.com]

- 8. US FDA grants priority review for Keytruda & Keytruda Qlex, each in combination with Padcev, for certain patients with muscle-invasive bladder cancer [pharmabiz.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Subcutaneous Pembrolizumab Meets Primary Endpoints in Phase 3 NSCLC Trial [trial.medpath.com]

- 11. Merck's Multi-Billion Dollar Drug Keytruda's Investigational Under The Skin Injection At Par With Intravenous Formulation In Untreated Lung Cancer Patients [webull.com]

- 12. :: Doloxe :: News [doloxe.com]

Methodological & Application

Application Notes and Protocols for D77 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and development, in vitro assays are fundamental tools for characterizing the interaction of novel compounds with their biological targets. This document provides a detailed protocol for a representative in vitro assay to evaluate the binding affinity of a hypothetical compound, D77, to the Dopamine D2 Receptor (D2R). The methodologies described herein are foundational and can be adapted for high-throughput screening and lead optimization in a drug discovery program.[1][2][3][4]

The Dopamine D2 Receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, motivation, and cognition. Dysregulation of D2R signaling is implicated in several neurological and psychiatric disorders, making it a significant target for therapeutic intervention. The following protocols detail a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the D2R.

Signaling Pathway

The Dopamine D2 Receptor primarily couples to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes.

References

Application Notes and Protocols for the Use of D77, a Dopamine D2 Receptor Antagonist, in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D77, a representative Dopamine D2 Receptor (DRD2) antagonist, in various cell culture experiments. The protocols detailed below are designed to assess the biological activity of this compound, including its effects on cell viability, apoptosis, and intracellular signaling pathways.

Introduction

Dopamine receptors, particularly the D2 subtype (DRD2), have emerged as novel targets in oncology.[1] Antagonism of DRD2 signaling has been shown to inhibit tumor growth in several preclinical models, making compounds like this compound valuable tools for cancer research and drug development.[1] These notes will guide researchers through the essential experiments to characterize the cellular effects of this compound.

Mechanism of Action: Inhibition of the Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand dopamine, initiates a signaling cascade that typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream pathways like the PKA-ERK and Akt signaling axes, which are involved in cell proliferation and survival.[2] A DRD2 antagonist like this compound works by binding to the D2 receptor and preventing the binding of dopamine, thereby inhibiting this signaling cascade.

Caption: this compound inhibits the DRD2 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell lines expressing DRD2)

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| HEC1A | 15.2 | 8.5 |

| KLE | 25.8 | 14.1 |

| Ishikawa | 18.9 | 10.3 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[2][3][4]

Materials:

-

Cells treated with this compound (from a 6-well plate)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Presentation:

Table 2: Apoptosis Induction by this compound in HEC1A Cells (48h Treatment)

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Untreated Control | 95.2 | 2.1 | 1.5 | 1.2 |

| This compound (10 µM) | 60.8 | 25.3 | 10.1 | 3.8 |

| This compound (20 µM) | 35.1 | 40.2 | 18.9 | 5.8 |

Western Blot Analysis of Signaling Pathways

This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the DRD2 signaling pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Caption: Experimental workflow for this compound evaluation.

References

- 1. Targeting dopamine receptor D2 as a novel therapeutic strategy in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

Application Notes and Protocols for Fluorescent Microscopy of Lipid Droplets

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Fluorescence microscopy, coupled with specific fluorescent probes, provides a powerful tool for visualizing and quantifying lipid droplets in live and fixed cells. These application notes provide detailed protocols for the use of common lipophilic dyes, experimental workflows, and visualization of relevant biological pathways.

Fluorescent Probes for Lipid Droplet Staining

The selection of a fluorescent probe is critical for successful lipid droplet imaging. The ideal probe should be highly specific for the neutral lipids within the core of the lipid droplet, exhibit bright fluorescence with high photostability, and have minimal cytotoxicity for live-cell imaging. Two of the most widely used fluorescent probes for lipid droplets are BODIPY 493/503 and Nile Red.

Probe Characteristics

| Property | BODIPY 493/503 | Nile Red |

| Excitation Max (nm) | ~493 | ~450-500 (in lipid environment) |

| Emission Max (nm) | ~503 | >528 (in lipid environment) |

| Color | Green | Yellow/Gold |

| Specificity | High for neutral lipids | Stains other lipophilic structures |

| Photostability | Moderate | Moderate to low |

| Environment Sensitivity | Relatively low | Highly solvatochromic |

| Suitability for Live Cells | Excellent | Good |

| Suitability for Fixed Cells | Excellent | Good |

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Cultured Mammalian Cells with BODIPY 493/503

This protocol is suitable for both live and fixed cell imaging.

Materials:

-

BODIPY 493/503 (stock solution in DMSO, e.g., 1 mg/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture medium (e.g., DMEM)

-

Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Glass coverslips and microscope slides

Procedure for Live Cell Imaging:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate to achieve 60-80% confluency at the time of staining.

-

Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in pre-warmed culture medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the BODIPY 493/503 staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with warm PBS.

-

Imaging: Mount the coverslip on a microscope slide with a drop of warm PBS or culture medium. Proceed immediately to imaging on a fluorescence microscope.

Procedure for Fixed Cell Imaging:

-

Cell Seeding and Fixation: Follow step 1 as for live-cell imaging. After cell attachment, remove the culture medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of BODIPY 493/503 at 1-2 µg/mL in PBS. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslip onto a microscope slide using a mounting medium, optionally containing DAPI for nuclear staining.

-

Imaging: The slides can be imaged immediately or stored at 4°C in the dark for a short period.